Tetrahydroisocucurbitacin I
Overview
Description
Tetrahydroisocucurbitacin I is a naturally occurring triterpenoid compound found in the rhizomes of Hemsleya amabilis . It has a molecular formula of C30H46O7 and a molecular weight of 518.68 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydroisocucurbitacin I typically involves multiple steps, including the extraction from natural sources and chemical modifications. The primary source of this compound is the rhizomes of Hemsleya amabilis . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified and characterized using various analytical techniques.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrahydroisocucurbitacin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tetrahydroisocucurbitacin I has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of Tetrahydroisocucurbitacin I involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cancer progression . The compound binds to specific receptors and enzymes, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Cucurbitacin IIb
- Cucurbitacin IIA
- Cucurbitacin Q1
- Cucurbitacin R
- Dihydrocucurbitacin B
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17,19-20,23-24,32,35-37H,10-15H2,1-8H3/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCUPUXBKOMCZ-PYZGANRSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130995 | |
Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-89-2 | |
Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3877-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,9β,10α,16α)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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